molecular formula C28H32N3O8P B12289353 3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B12289353
M. Wt: 569.5 g/mol
InChI Key: RNIUNVOMPOGZKD-UHFFFAOYSA-N
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Description

FMOC-TYR(PO(NME2)2)-OH is a modified amino acid derivative. It is a fluorenylmethoxycarbonyl (FMOC) protected tyrosine with a dimethylphosphoramidate group. This compound is used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FMOC-TYR(PO(NME2)2)-OH typically involves solid-phase peptide synthesis (SPPS) using FMOC chemistry. The process begins with the attachment of the C-terminal amino acid to an insoluble resin. The FMOC group is then removed using a base such as piperidine, and the next amino acid is coupled using an activated ester or a coupling reagent like HBTU or DIC . The dimethylphosphoramidate group is introduced through a phosphorylation reaction using reagents like diethyl phosphoramidite and a base such as N-methylimidazole .

Industrial Production Methods

Industrial production of FMOC-TYR(PO(NME2)2)-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high yields and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of FMOC-TYR(PO(NME2)2)-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The dimethylphosphoramidate group can mimic phosphorylation, affecting protein interactions and signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H32N3O8P

Molecular Weight

569.5 g/mol

IUPAC Name

3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C28H32N3O8P/c1-30(2)38-40(35,39-31(3)4)37-20-15-13-19(14-16-20)17-26(27(32)33)29-28(34)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,29,34)(H,32,33)

InChI Key

RNIUNVOMPOGZKD-UHFFFAOYSA-N

Canonical SMILES

CN(C)OP(=O)(OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)ON(C)C

Origin of Product

United States

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